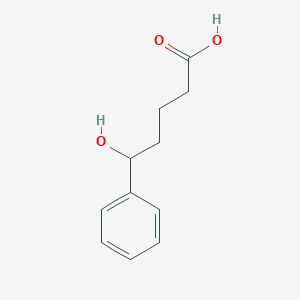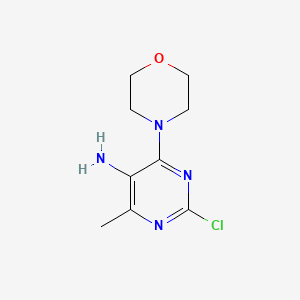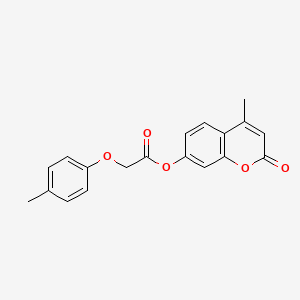![molecular formula C14H20N2O5S B12120797 Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a sulfonyl group, and a phenylpropanoate moiety, making it a versatile molecule in various chemical reactions and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate typically involves the reaction of morpholine with sulfonyl chloride, followed by esterification with phenylpropanoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process may require temperature control to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it targets signaling pathways like the Wnt/β-catenin pathway, promoting the degradation of β-catenin and inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[methyl(morpholine-4-sulfonyl)amino]propanenitrile
Comparison: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition and greater selectivity in targeting specific signaling pathways .
Propriétés
Formule moléculaire |
C14H20N2O5S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
methyl 3-(morpholin-4-ylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-20-14(17)11-13(12-5-3-2-4-6-12)15-22(18,19)16-7-9-21-10-8-16/h2-6,13,15H,7-11H2,1H3 |
Clé InChI |
GIASPWZSNBELLL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)
![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
